Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate
Overview
Description
Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate is a complex organic compound with the molecular formula C15H20N2O2 and a molecular weight of 260.34 g/mol This compound is known for its unique tricyclic structure, which includes an azatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets are still under investigation, but its unique tricyclic framework is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate
- 1-{4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-11-yl}-2,2,2-trifluoroethan-1-one
Uniqueness
Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate stands out due to its specific tricyclic structure and the presence of both tert-butyl and amino groups.
Properties
IUPAC Name |
tert-butyl 4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-12-6-7-13(17)11-8-9(16)4-5-10(11)12/h4-5,8,12-13H,6-7,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQFMYCOUARHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137302 | |
Record name | 1,1-Dimethylethyl 6-amino-1,2,3,4-tetrahydronaphthalen-1,4-imine-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942492-11-7 | |
Record name | 1,1-Dimethylethyl 6-amino-1,2,3,4-tetrahydronaphthalen-1,4-imine-9-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942492-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-amino-1,2,3,4-tetrahydronaphthalen-1,4-imine-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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